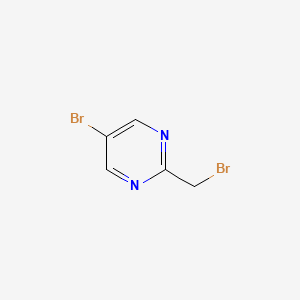

5-Bromo-2-(bromomethyl)pyrimidine

Descripción general

Descripción

5-Bromo-2-(bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H4Br2N2 It is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)pyrimidine typically involves the bromination of 2-methylpyrimidine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-(bromomethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and an aryl or vinyl boronic acid.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as azido, thiocyanato, or amino derivatives of pyrimidine are formed.

Coupling Products: The major products are biaryl or vinyl-aryl derivatives of pyrimidine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Agents

5-Bromo-2-(bromomethyl)pyrimidine serves as an important precursor in the synthesis of nucleoside analogs, which are crucial in developing antiviral and anticancer drugs. These compounds mimic the structure of natural nucleosides, allowing them to interfere with viral replication or cancer cell proliferation. For instance, derivatives of 5-bromo-pyrimidines have been explored for their efficacy against various cancers and viral infections, including hepatitis and HIV .

Case Study: Synthesis of Nucleoside Analogues

Research has demonstrated the synthesis of nucleoside analogs from this compound, which showed promising activity against cancer cell lines. The derivatives exhibited significant cytotoxicity, indicating their potential as therapeutic agents .

Agrochemicals

Herbicides and Pesticides

The compound is also utilized in the development of agrochemicals, particularly herbicides. Its brominated structure enhances its biological activity against various pests and weeds. The synthesis of pyrimidine-based herbicides has been reported to provide effective control over specific plant species while minimizing environmental impact .

Case Study: Development of Herbicides

A study highlighted the synthesis and evaluation of herbicidal activity of compounds derived from this compound. These compounds demonstrated selective herbicidal properties, making them suitable candidates for agricultural applications .

Chemical Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, allows chemists to create a wide array of functionalized pyrimidines and other heterocycles .

Analytical Chemistry

Use in Analytical Methods

The compound is employed in analytical chemistry for developing methods to detect and quantify pyrimidine derivatives in biological samples. Its unique spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS), facilitating the analysis of complex mixtures .

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | Halogenated pyrimidine derivative |

| Medicinal Use | Precursor for antiviral and anticancer drugs |

| Agrochemical Use | Development of herbicides |

| Synthetic Applications | Building block for complex organic molecules |

| Analytical Methods | Used in HPLC and MS for quantifying derivatives |

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(bromomethyl)pyrimidine involves its ability to undergo substitution and coupling reactions, which allows it to interact with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

5-Bromo-2-methylpyrimidine: Similar in structure but lacks the additional bromomethyl group, making it less reactive in certain substitution reactions.

5-Bromo-2-iodopyrimidine: Contains an iodine atom instead of a bromomethyl group, which affects its reactivity and applications in coupling reactions.

Uniqueness: 5-Bromo-2-(bromomethyl)pyrimidine is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds .

Actividad Biológica

5-Bromo-2-(bromomethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine atoms at positions 2 and 5 of the pyrimidine ring, serves as a versatile intermediate for synthesizing various bioactive molecules.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN, with a molecular weight of approximately 253.92 g/mol. The structure includes a six-membered aromatic ring containing two nitrogen atoms, contributing to its unique reactivity and potential interactions with biological targets.

Synthesis

Several methods have been developed for synthesizing this compound, often involving bromination reactions of pyrimidine derivatives. The synthetic pathways typically aim to optimize yield and purity while minimizing environmental impact.

Biological Activities

Research indicates that pyrimidine derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Various studies have reported the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against cancer cell lines such as MCF-7 and A549, with IC values indicating potent activity .

- Antimicrobial Properties : The compound has been tested for its antimicrobial efficacy against various bacterial strains. Notably, studies demonstrated that derivatives exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) showing effective inhibition at concentrations as low as 200 µg/mL .

- Anti-inflammatory Effects : Some derivatives within the pyrimidine class have demonstrated anti-inflammatory properties, making them candidates for further investigation in inflammatory disease models .

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various brominated pyrimidines on HepG2 and HCT-116 cell lines. The results indicated that certain compounds derived from this compound exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of synthesized compounds against E. coli and S. aureus. The findings revealed that increasing concentrations led to higher sensitivity and complete inhibition at 800 µg/mL, showcasing the compound's potential in treating bacterial infections .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

5-bromo-2-(bromomethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXJFKLSEGBBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.